

Application Notes and Protocols for In Vivo Administration of Amy-101 TFA

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Compound of Interest

Compound Name: Amy-101 tfa

Cat. No.: B15602439

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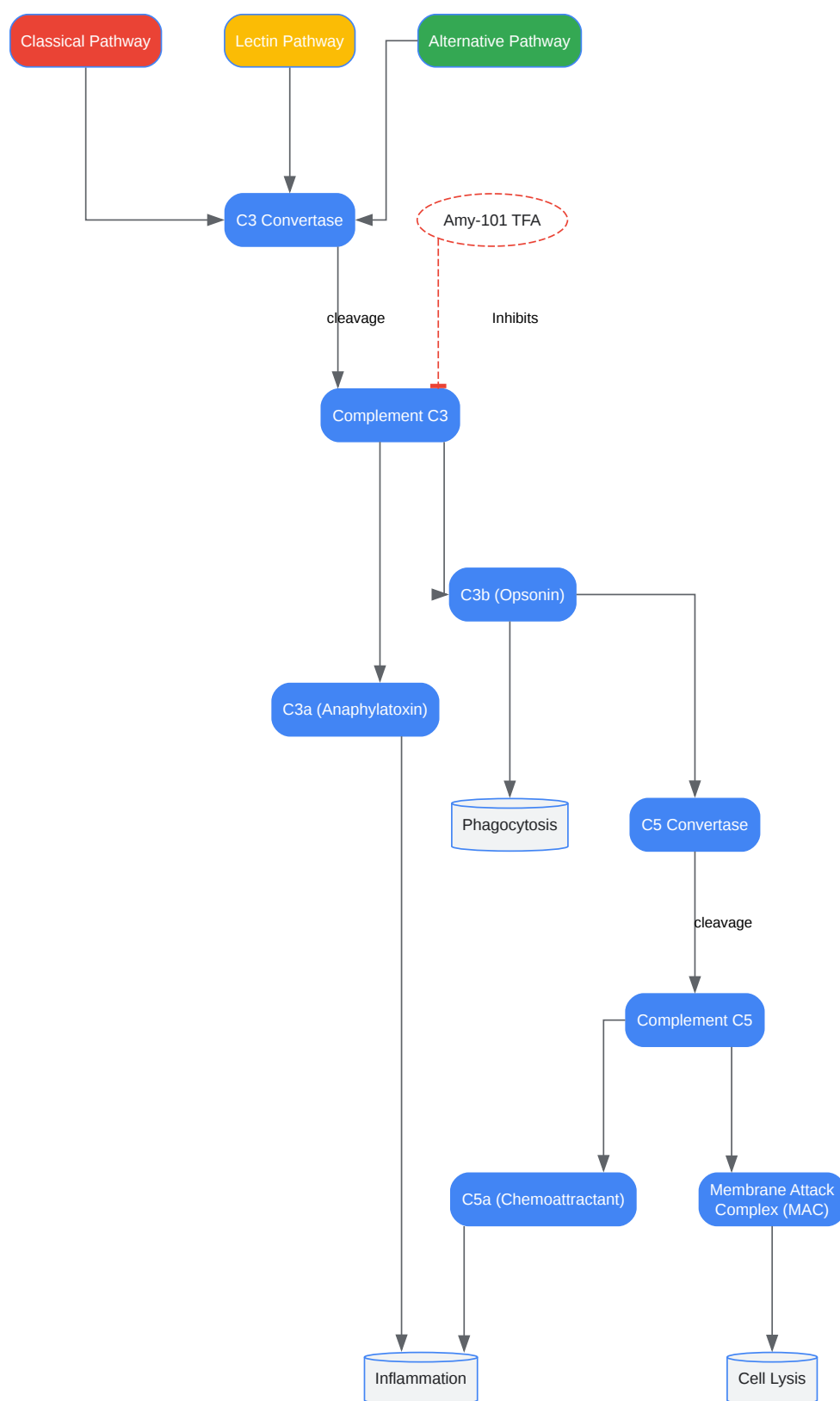
For Researchers, Scientists, and Drug Development Professionals

Introduction

Amy-101, also known as Cp40, is a potent peptidic inhibitor of the central complement component C3. By binding to C3, Amy-101 effectively blocks all three pathways of complement activation (classical, lectin, and alternative), preventing the generation of pro-inflammatory and opsonizing fragments C3a and C3b. This mechanism of action makes Amy-101 a promising therapeutic candidate for a range of complement-mediated inflammatory diseases. These application notes provide a comprehensive overview of the in vivo administration routes for **Amy-101 TFA**, including detailed protocols and quantitative data from preclinical studies.

Mechanism of Action: Complement C3 Inhibition

Amy-101 exerts its therapeutic effect by directly targeting and inhibiting the complement component C3, a crucial nexus in the complement cascade. This inhibition prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby halting the downstream inflammatory processes.



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Figure 1: Amy-101 TFA Inhibition of the Complement Cascade.

Quantitative Data Summary

The following tables summarize the quantitative data for in vivo administration of **Amy-101 TFA** from various preclinical studies.

Table 1: In Vivo Administration Protocols and Efficacy

Animal Model	Disease Model	Administration Route	Dosage	Dosing Regimen	Duration	Key Findings	Reference(s)
Non-human Primate (Cynomolgus monkey)	Naturally Occurring Periodontitis	Subcutaneous (SC)	4 mg/kg	Once daily	28 days	Significant and long-lasting reduction in periodontal pocket depth (PPD), an index of tissue destruction.	[1][2]
Non-human Primate (Cynomolgus monkey)	Naturally Occurring Periodontitis	Local Injection (intralingual)	0.1 mg/site (50 µL of 2 mg/mL solution)	Once a week or once every 3 weeks	6 weeks	Effective in reducing clinical parameters of periodontitis without causing local irritation.	[1][2]

Mouse	Unilateral Ureteral Obstruction (UUO) - Renal Fibrosis	Subcutaneous (SC)	1 mg/kg	Every 12 hours	7 or 14 days	Attenuated fibrosis and infiltration of inflammatory cells. [1]
Human	COVID-19 with ARDS	Intravenous (IV)	5 mg/kg loading dose, followed by continuous infusion	Continuous	14 days	Associated with a favorable clinical course and resolution of hyperinflammation. [3]

Table 2: Pharmacokinetic Parameters of Amy-101 TFA

Direct comparative pharmacokinetic data for different administration routes in the same study is limited. However, available data suggests the following:

Parameter	Subcutaneous (SC) Administration	Intravenous (IV) Administration	Local Injection	Reference(s)
Half-life ($t_{1/2}$)	Extended plasma half-life of over 60 hours reported in humans.	Data not explicitly available for direct comparison, but likely shorter initial half-life compared to SC due to immediate distribution.	Not applicable for systemic circulation.	[4][5]
Bioavailability	Not explicitly quantified in the provided results.	100% (by definition)	Not applicable for systemic circulation.	
Cmax (Peak Plasma Concentration)	Lower Cmax compared to IV administration due to absorption phase.	Higher Cmax achieved rapidly after administration.	Negligible systemic exposure.	[6]
Time to Cmax (Tmax)	Delayed Tmax compared to IV administration.	Immediate Tmax.	Not applicable for systemic circulation.	

Experimental Protocols

Protocol 1: Subcutaneous Administration in a Non-human Primate Model of Periodontitis

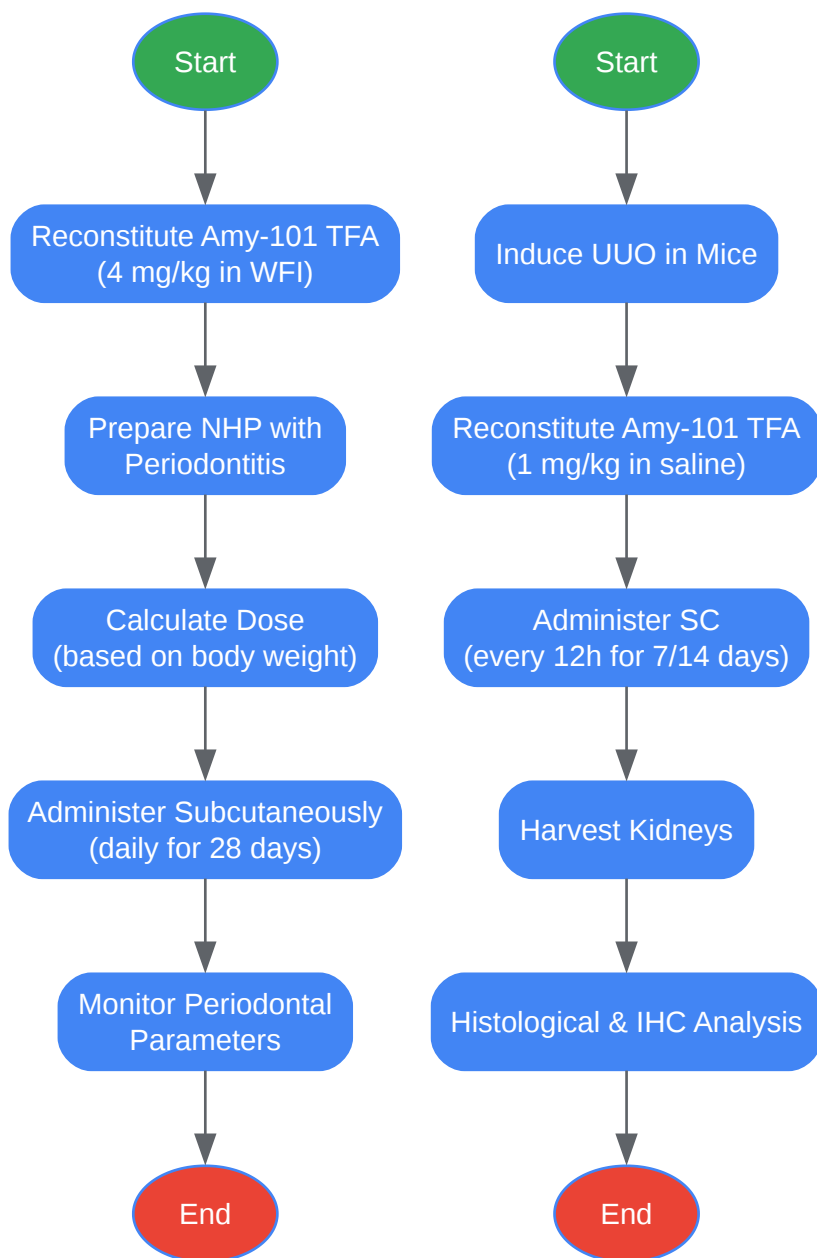
Objective: To evaluate the systemic efficacy of **Amy-101 TFA** in reducing periodontal inflammation and tissue destruction.

Materials:

- **Amy-101 TFA** (lyophilized powder)
- Sterile Water for Injection (WFI) or 5% dextrose solution
- Syringes and needles for subcutaneous injection
- Animal handling and restraint equipment

Procedure:

- **Reconstitution:** Aseptically reconstitute the lyophilized **Amy-101 TFA** powder with the appropriate volume of sterile WFI or 5% dextrose solution to achieve the desired final concentration for a 4 mg/kg dose. Gently swirl to dissolve; do not shake.
- **Animal Preparation:** Acclimatize adult male cynomolgus monkeys (*Macaca fascicularis*) with naturally occurring chronic periodontitis to the experimental conditions.
- **Dose Calculation:** Calculate the volume of the reconstituted **Amy-101 TFA** solution to be administered based on the individual body weight of each animal.
- **Administration:** Administer the calculated dose via subcutaneous injection once every 24 hours for a total of 28 days. The injection site (e.g., interscapular region) should be rotated to avoid local irritation.
- **Monitoring:** Perform clinical examinations of the periodontal condition (e.g., probing pocket depth, gingival index, bleeding on probing) at baseline and at regular intervals throughout the study and follow-up period.^[2] Collect gingival biopsies for histological analysis at baseline and at the end of the treatment period.



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